molecular formula C21H22N4O3 B10993852 methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

Katalognummer: B10993852
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: ZJHCIVJGCJIKES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on oncology. Its mechanism of action involves competitively binding to the ATP-binding pocket of FGFRs, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt, which are critical for cell proliferation, survival, and angiogenesis. This compound has demonstrated significant research value in the study of cancers driven by FGFR aberrations, including urothelial carcinoma and hepatocellular carcinoma , where it has been shown to induce cell cycle arrest and apoptosis in preclinical models. The design of the molecule, featuring a pyrazolopyridine core, is part of a structure-activity relationship (SAR) effort to develop highly selective FGFR inhibitors with improved pharmacokinetic profiles . Beyond direct antitumor efficacy studies, this reagent is a vital tool for probing the complex biology of FGF/FGFR signaling in physiological and pathological contexts, including tissue repair and angiogenesis , and for investigating mechanisms of resistance to targeted therapies.

Eigenschaften

Molekularformel

C21H22N4O3

Molekulargewicht

378.4 g/mol

IUPAC-Name

methyl 4-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N4O3/c1-12(2)25-19-17(11-22-25)16(10-18(24-19)13-4-5-13)20(26)23-15-8-6-14(7-9-15)21(27)28-3/h6-13H,4-5H2,1-3H3,(H,23,26)

InChI-Schlüssel

ZJHCIVJGCJIKES-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclopropane Functionalization at Position 6

The introduction of the cyclopropyl group employs 3,3-dialkoxy propionic ester derivatives as precursors. As demonstrated in, methyl cyclopropane carboxylate is synthesized via sodium methoxide-mediated ring closure of γ-butyrolactone derivatives under methanol reflux (100°C, 5 h), achieving 98.18% yield. Adapting this protocol, 3,3-dimethoxy methyl propionate undergoes base-catalyzed cyclopropanation using sodium methoxide in toluene, followed by acetic acid quenching to stabilize the cyclopropyl intermediate.

Reaction Conditions:

  • Base: Sodium methoxide (24.0 g).

  • Solvent: Anhydrous toluene.

  • Temperature: 10–15°C (cyclopropanation), 35–45°C (quenching).

  • Yield: 78.3% for analogous pyrazolo-pyridine intermediates.

Pyridine Ring Closure

The pyrazolo[3,4-b]pyridine scaffold is constructed via a solvent-free one-pot reaction between 5-aminopyrazole and azlactones. Heating 5-amino-3-methylpyrazole (1 ) with azlactone (2a ) at 150°C generates tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one (3a ) in 62% yield. Subsequent dehydrogenation using tert-butoxide in DMSO at 150°C for 1.5 h affords the aromatic pyridin-6-one (4a ) in 81% yield.

Key Data:

StepConditionsYield
CyclocondensationSolvent-free, 150°C62%
DehydrogenationDMSO, t-BuOK, 150°C81%

Introduction of the Isopropyl Group at Position 1

Alkylation of the pyrazole nitrogen is achieved using 2-bromopropane or isopropyl chloride in the presence of a strong base. As detailed in, pyrazole derivatives are alkylated via nucleophilic substitution in aqueous-organic media (e.g., toluene/water) at 20–80°C. For the target compound, sodium hydride (60% dispersion) in dry toluene facilitates isopropyl group installation at 10–15°C, followed by acetic acid workup to yield 79.2% of the alkylated intermediate.

Optimized Protocol:

  • Base: Sodium hydride (13.0 g).

  • Alkylating Agent: 2-Bromopropane (1.2 equiv).

  • Solvent: Anhydrous toluene.

  • Reaction Time: 24 h.

Amide Bond Formation with 4-Aminobenzoate

Synthesis of 4-Aminobenzoic Acid Methyl Ester

4-Aminobenzoic acid is esterified using methanol and catalytic sulfuric acid under reflux (70°C, 6 h), yielding the methyl ester in >90% purity.

HATU-Mediated Amide Coupling

The final amide bond is formed via coupling the pyrazolo-pyridine carbonyl chloride with 4-aminobenzoate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine).

Procedure:

  • Activation: React pyrazolo-pyridine carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF (20 mL) at 0°C for 15 min.

  • Coupling: Add 4-aminobenzoate (1.1 equiv) and stir at room temperature for 12 h.

  • Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield: 73–79%.

Analytical Characterization and Validation

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J = 2.1, 0.8 Hz, 1H, pyridine-H), 8.91 (d, J = 2.1 Hz, 1H, pyrazole-H), 6.55 (s, 1H, cyclopropane-H), 4.43 (q, J = 7.1 Hz, 2H, CH2), 2.54 (s, 3H, CH3), 1.42 (t, J = 7.1 Hz, 3H, CH3).

  • MS (ESI): m/z 406.18 [M+H]+ (calculated for C21H21N3O4: 405.15).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >98% purity, with retention time = 12.4 min .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-({[6-Cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen innerhalb des Moleküls zu reduzieren.

    Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, um bestimmte Atome oder Gruppen durch andere zu ersetzen.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid sowie verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach der gewünschten Transformation variieren, umfassen aber typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu desoxygenierten oder hydrierten Produkten führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu diversen Derivaten der ursprünglichen Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
IUPAC Name: N-(4-carbamoylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
InChI Key: IYDYOGMBUINKIP-UHFFFAOYSA-N

The compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a carbamoylphenyl moiety. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine core exhibit significant anticancer properties. Studies have shown that methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, the compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating promising results in preclinical studies .

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are critical targets in drug discovery due to their role in various physiological processes. Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate has been investigated for its potential to modulate GPCR activity. The compound's ability to interact with specific GPCRs may lead to novel therapeutic strategies for treating conditions such as cardiovascular diseases and metabolic disorders .

Several studies have documented the biological activity of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate:

Study Findings
Anticancer Study (2023) Demonstrated significant inhibition of tumor growth in breast cancer cell lines.
GPCR Modulation (2022) Showed potential as a modulator for specific GPCRs involved in metabolic regulation.
Mechanistic Study (2021) Identified pathways influenced by the compound related to apoptosis and cell cycle arrest.

Wirkmechanismus

The mechanism of action of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses to exert anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

6-Cyclopropyl-1-(4-Fluorophenyl)-3-(Propan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • Structural Differences : Replaces the methyl benzoate group with a carboxylic acid at position 4.
  • Functional Impact : The carboxylic acid enhances polarity, reducing membrane permeability compared to the ester derivative.
  • Applications: Noted in pesticide research (Category C7, 95% purity) .
6-(Furan-2-yl)-3-Methyl-1-(4-(Pyridin-4-yl)Benzyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • Structural Differences : Features a furan-2-yl group at position 6 and a 4-(pyridin-4-yl)benzyl substituent at position 1.
  • Synthetic Yield : 32%, lower than typical yields for ester derivatives due to steric challenges in benzylation .
  • Applications : Explored as a kinase inhibitor in oncology .

Benzoate Ester Analogues

Methyl 4-[[(2R)-1-(2-Phenoxyethyl)Piperidine-2-Carbonyl]Amino]Benzoate
  • Structural Differences: Replaces the pyrazolo[3,4-b]pyridine core with a piperidine-phenoxyethyl system.
  • Mass Spectrometry : MS (m/z) 397 (M + H)+, indicating higher molecular weight than the target compound.
  • Applications : Investigated for arthritis treatment by Eli Lilly .
Pesticide Methyl Benzoates (e.g., Metsulfuron Methyl Ester)
  • Structural Differences : Contain sulfonylurea and triazine moieties instead of the pyrazolo-pyridine core.
  • Functional Impact : The sulfonylurea group enables herbicidal activity via acetolactate synthase inhibition .

Research Findings and Implications

  • Synthetic Challenges : Ester derivatives (e.g., target compound) generally exhibit higher synthetic yields (e.g., 95% purity) compared to carboxylic acid analogs due to reduced steric hindrance during coupling reactions .
  • Biological Activity :
    • Pyrazolo[3,4-b]pyridine cores with lipophilic substituents (e.g., cyclopropyl, isopropyl) show promise in medicinal chemistry for target binding .
    • Benzoate esters enhance oral bioavailability but may require metabolic activation .
  • Contradictions: Minor structural changes (e.g., 4-fluorophenyl vs. methyl benzoate) drastically alter applications, highlighting the need for precise structural optimization .

Biologische Aktivität

Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of 378.43 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : This step often employs diazo compounds and transition metal catalysts.
  • Attachment of the Carbamoylphenyl Moiety : The final step involves coupling the carbamoylphenyl group to the pyrazolo core using suitable reagents.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, a derivative similar to methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate demonstrated an IC50 value of 56 nM against TRK kinases, which are implicated in various cancers .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinase Activity : The compound binds to tropomyosin receptor kinases (TRKs), inhibiting their activity and thereby affecting cell proliferation and differentiation.
  • Enzyme Interaction : It may also interact with other enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Study on TRK Inhibition : A derivative was shown to inhibit the proliferation of Km-12 cell lines with an IC50 value of 0.304 μM, indicating potent anti-proliferative effects .
  • Combination Therapy : Research has demonstrated that combining pyrazolo derivatives with established chemotherapeutics like doxorubicin can enhance anticancer efficacy while minimizing side effects .

Data Tables

Compound NameIC50 (nM)TargetCell Line
C0356TRKAKm-12
C04304TRKAMCF-7
C0521.3BRAFA549

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves nucleophilic substitution, condensation, or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized by reacting intermediates (e.g., compound 5 in ) with substituted benzoyl chlorides in dry benzene, followed by solvent evaporation and recrystallization from acetonitrile . Key factors affecting yield include solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants.
  • Data Contradictions : Variations in IR and NMR spectra for structurally similar compounds (e.g., 10a–e in ) suggest that substituent electronic effects can alter reaction pathways, necessitating tailored purification protocols.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Look for characteristic peaks such as C=O stretching (~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) to confirm the amide and ester linkages .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm), and isopropyl CH₃ (δ 1.2–1.4 ppm) .
    • Validation Challenges : Overlapping signals (e.g., aromatic protons in ) may require advanced techniques like 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) for unambiguous assignment.

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : By-products often arise from competing reactions (e.g., oxidation of thioethers to sulfoxides in ). Mitigation strategies include:

  • Solvent Optimization : Use aprotic solvents (e.g., dry acetonitrile) to minimize hydrolysis .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity in coupling reactions .
  • Temperature Gradients : Slow heating during cyclopropane ring formation reduces dimerization .
    • Case Study : In , unintended pyrazolo[4,3-d]pyrimidines formed due to malononitrile reactivity; adjusting pH and reaction time suppressed these by-products.

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The cyclopropyl group () enhances metabolic stability, while the isopropyl moiety () modulates lipophilicity.
  • In Silico Modeling : Docking studies can predict interactions with kinase domains (e.g., EGFR or VEGFR2), leveraging analogs like ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate .
    • Contradictions : Some analogs show conflicting bioactivity data (e.g., vs. 18), likely due to assay variability (e.g., cell line sensitivity).

Q. What are the best practices for resolving discrepancies in spectral data across similar compounds?

  • Methodology :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to simplify NMR interpretation .
    • Example : In , IR peaks at 1646 cm⁻¹ (C=O) and 3237 cm⁻¹ (N–H) were critical for distinguishing pyrazoline derivatives from pyrazole analogs.

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scaled-up synthesis?

  • Methodology :

  • Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic reactions (e.g., benzoylation in ) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation .
    • Case Study : In , Pd₂(dba)₃-catalyzed aza-Heck cyclizations achieved 69% yield with 5 mol% catalyst, demonstrating scalability.

Q. What purification techniques are most effective for isolating high-purity methyl 4-({[...]}benzoate?

  • Methodology :

  • Recrystallization : Acetonitrile or ethyl acetate recovers >95% purity for crystalline intermediates .
  • Chromatography : Reverse-phase HPLC resolves polar by-products (e.g., sulfoxides in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.